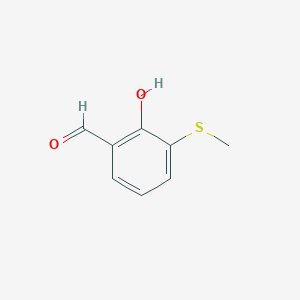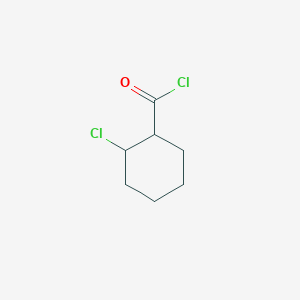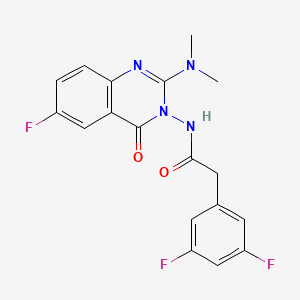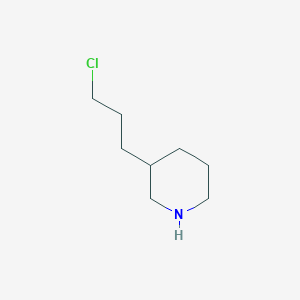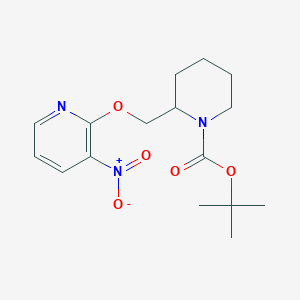
2-(3-Nitro-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Nitro-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester: is a complex organic compound with a unique structure that includes a nitro group attached to a pyridine ring, which is further connected to a piperidine ring through an oxymethyl linkage. The compound is often used in various chemical and pharmaceutical research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitro-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:
Formation of the Nitro-Pyridine Intermediate: The initial step involves the nitration of pyridine to form 3-nitropyridine. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Oxymethylation: The 3-nitropyridine is then subjected to oxymethylation using formaldehyde and a suitable base, such as sodium hydroxide, to introduce the oxymethyl group.
Piperidine Ring Formation: The oxymethylated nitro-pyridine is then reacted with piperidine in the presence of a suitable catalyst to form the piperidine ring.
Esterification: Finally, the carboxylic acid group is esterified using tert-butyl alcohol and an acid catalyst, such as sulfuric acid, to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitro-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester: undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to convert the nitro group to an amine group using reagents like lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Amino Derivatives: Formed through the reduction of the nitro group.
Substituted Pyridine Derivatives: Formed through nucleophilic aromatic substitution reactions.
Scientific Research Applications
2-(3-Nitro-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Nitro-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems. The piperidine ring provides structural stability and enhances the compound’s ability to bind to its targets.
Comparison with Similar Compounds
2-(3-Nitro-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester: can be compared with similar compounds such as:
tert-Butyl 4-(2-nitropyridin-3-yl)piperazine-1-carboxylate: Similar structure but with a piperazine ring instead of a piperidine ring.
4-(3-Nitro-pyridin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester: Similar structure but with different functional groups attached to the piperazine ring.
These compounds share similar chemical properties but differ in their specific applications and reactivity due to the variations in their structures.
Properties
Molecular Formula |
C16H23N3O5 |
|---|---|
Molecular Weight |
337.37 g/mol |
IUPAC Name |
tert-butyl 2-[(3-nitropyridin-2-yl)oxymethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H23N3O5/c1-16(2,3)24-15(20)18-10-5-4-7-12(18)11-23-14-13(19(21)22)8-6-9-17-14/h6,8-9,12H,4-5,7,10-11H2,1-3H3 |
InChI Key |
JWFSZDVBSKUILN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1COC2=C(C=CC=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


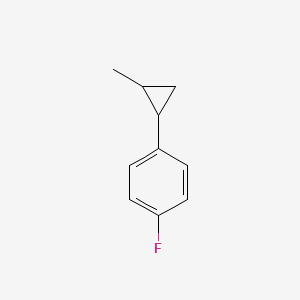
![1,3,5-Triazabicyclo[3.2.2]nonane](/img/structure/B13962080.png)
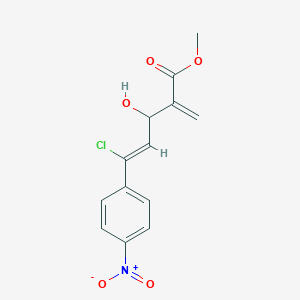
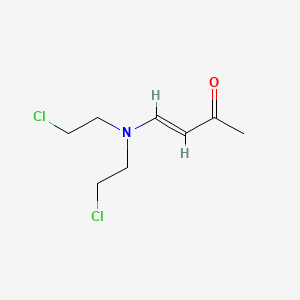
![Pyrimido[4,5-B][1,4]oxazepine](/img/structure/B13962092.png)
![Benzyl 2-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13962094.png)

![6-Ethyl-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13962108.png)
![4-Methoxythieno[3,4-b]pyridine-5,7-diamine](/img/structure/B13962114.png)
